molecular formula C8H18ClNO B13503741 (1-Amino-2-methylcyclohexyl)methanol hydrochloride

(1-Amino-2-methylcyclohexyl)methanol hydrochloride

Cat. No.: B13503741
M. Wt: 179.69 g/mol
InChI Key: WUNDIOTXDWAMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Amino-2-methylcyclohexyl)methanol hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl It is a derivative of cyclohexane, featuring an amino group and a hydroxyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-methylcyclohexyl)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (1-Amino-2-methylcyclohexyl)ketone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for catalytic hydrogenation and subsequent acidification steps. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2-methylcyclohexyl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of (1-Amino-2-methylcyclohexyl)ketone or aldehyde.

    Reduction: Formation of (1-Amino-2-methylcyclohexyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-Amino-2-methylcyclohexyl)methanol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Amino-2-methylcyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Amino-2-methylcyclohexyl)amine
  • (1-Amino-2-methylcyclohexyl)ketone
  • (1-Amino-2-methylcyclohexyl)aldehyde

Uniqueness

(1-Amino-2-methylcyclohexyl)methanol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(1-amino-2-methylcyclohexyl)methanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-7-4-2-3-5-8(7,9)6-10;/h7,10H,2-6,9H2,1H3;1H

InChI Key

WUNDIOTXDWAMBT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.